molecular formula C27H40N8O6 B1667498 Arg-pro-pro-gly-phe CAS No. 23815-89-6

Arg-pro-pro-gly-phe

Cat. No. B1667498
CAS RN: 23815-89-6
M. Wt: 572.7 g/mol
InChI Key: USSUMSBPLJWFSZ-TUFLPTIASA-N
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Description

“Arg-pro-pro-gly-phe” is an important growth factor for small-cell lung cancer (SCLC) and prostate cancer (PC). These cancers have cells of neuroendocrine origin and express receptors for a variety of neuropeptides . It is an analogue of bradykinin lacking the Arg residue at position 9 .


Synthesis Analysis

Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) has been synthesized by solid-phase peptide synthesis (SPPS) since the 1960s . The original focus for THP-based research was to unravel the structural determinants of collagen . The pseudopeptide synthesis was performed using solid-phase methodology on a MBHA-resin using Boc-chemistry .


Molecular Structure Analysis

The molecular formula of “Arg-pro-pro-gly-phe” is C27H40N8O6 . The molecular weight is 572.7 g/mol . The InChIKey is USSUMSBPLJWFSZ-TUFLPTIASA-N .


Chemical Reactions Analysis

“Arg-pro-pro-gly-phe” is a stable metabolite of Bradykinin in the degradation pathway in human plasma . High concentrations of “Arg-pro-pro-gly-phe” inhibit thrombin-induced coagulant activity .

Scientific Research Applications

Role in Angiotensin-Converting Enzyme Activity

Arg-Pro-Pro-Gly-Phe, as a derivative of bradykinin, is not an inhibitor of angiotensin-converting enzyme (ACE) and is not hydrolyzed by it. This contrasts with its N-terminal tripeptide Arg-Pro-Pro, which is a relatively potent inhibitor of ACE (Dorer, Stewart, & Ryan, 1978).

Influence on Bitterness and Taste Mechanisms

Research has explored the role of Arg-Pro-Pro-Gly-Phe and its derivatives in taste, particularly in producing bitterness. It's been found that certain structural features of these peptides are crucial for their bitter taste, while others, like Arg-Pro-Gly-Gly, exhibit no bitterness. This understanding is valuable not only in food debittering but also in basic taste mechanism studies (Nosho, Otagiri, Shinoda, & Okai, 1985).

Potential in Fibrin Polymerization

In the context of fibrin polymerization, derivatives of Arg-Pro-Pro-Gly-Phe have been synthesized to investigate their abilities to inhibit this process. This research provides insights into the role these peptides might play in blood coagulation and their potential therapeutic applications (Hsieh, Mudd, & Wilner, 1981).

Applications in Biochemical and Molecular Pharmacology

Bradykinin, which includes Arg-Pro-Pro-Gly-Phe in its sequence, is known for its inflammatory effects such as vasodilation and edema. Understanding the molecular and biochemical aspects of kinin receptors, which are activated by bradykinin, is crucial in the context of diseases like arthritis, asthma, and other inflammatory conditions (Farmer & Burch, 1992).

Role in Collagen Stability

The peptide sequence including Arg-Pro-Pro-Gly-Phe has been studied in the context of collagen stability. Such peptides are analyzed to understand their propensity to form stable structures, which is essential in understanding collagen-related diseases and therapies (Yang, Chan, Kirkpatrick, Ramshaw, & Brodsky, 1997).

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSUMSBPLJWFSZ-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946610
Record name N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arg-pro-pro-gly-phe

CAS RN

23815-89-6
Record name Bradykinin (1-5)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,210
Citations
AAK Hasan, M Warnock, M Nieman… - American Journal …, 2003 - journals.physiology.org
… Investigations determined the mechanism(s) by which Arg-Pro-Pro-Gly-Phe (RPPGF) … -converting enzyme breakdown product of bradykinin, Arg-Pro-Pro-Gly-Phe (RPPGF), is a stable …
Number of citations: 68 journals.physiology.org
AAK Hasan, S Amenta, AH Schmaier - Circulation, 1996 - Am Heart Assoc
Background Plasma kininogens are selective inhibitors of α-thrombin activation of platelets and endothelial cells. In the present study, we localized the α-thrombin inhibitory sequence of …
Number of citations: 133 www.ahajournals.org
C Shima, M Majima, M Katori - The Japanese Journal of …, 1992 - jstage.jst.go.jp
… pathway of bradykinin in human plas ma to obtain a better parameter for the involvement of the kallikrein-kinin system in vivo and to report that the tetrapeptide Arg-Pro-Pro-Gly-Phe is a …
Number of citations: 51 www.jstage.jst.go.jp
TA Morinelli, JG Webb, AA Jaffa, PJ Privitera… - … of Pharmacology and …, 2001 - ASPET
Extensive research has provided few therapeutic agents for the treatment of septicemia. Bradykinin, an endogenous vasodepressor hormone, is a key mediator in the hypotension seen …
Number of citations: 36 jpet.aspetjournals.org
TA Morinelli, GP Meier, JG Webb, AA Jaffa… - International …, 2002 - Elsevier
… either ELISA or HPLC/mass spectrometry, have been developed for the measurement of the stable metabolic endproduct of bradykinin, ie, the pentapeptide Arg-Pro-Pro-Gly-Phe (…
Number of citations: 6 www.sciencedirect.com
G Vanhoof, F Goossens, I De Meester… - The FASEB …, 1995 - Wiley Online Library
Many biologically important peptide sequences contain proline. It confers unique conformational constraints on the peptide chain in that the side‐chain is cyclized back onto the …
Number of citations: 582 faseb.onlinelibrary.wiley.com
EL Santos, K de Picoli Souza, E Cibrián-Uhalte… - International …, 2008 - Elsevier
… As AngII (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) and B 1 agonists Des-Arg 9 -BK (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe) and Lys-desArg 9 -BK or Des-Arg 10 -KD (Lys-Arg-Pro-Pro-Gly-Phe-Ser-…
Number of citations: 6 www.sciencedirect.com
T Kato, T Nagatsu, K Fukasawa, M Harada… - … et Biophysica Acta (BBA …, 1978 - Elsevier
… In contrast, the N-terminal Arg-Pro of bradykinin (Arg-Pro-pro-Gly-Phe-Ser-ProPhe-Arg) was … Another active peptide, bradykinin, with a sequence of Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-…
Number of citations: 160 www.sciencedirect.com
R Zolfaghari, CRF Baker, PC Canizaro, M Feola… - Enzyme, 1986 - karger.com
… -Pro, and Phe-Arg as ultimate hydrolysis products, with cleavage at the Pro3-Gly4 and Pro7-Phe8 bonds of BK; intermediate and transient hydrolysis prod ucts are Arg-Pro-Pro-Gly-Phe-…
Number of citations: 25 karger.com
JI Inokuchi, A Nagamatsu - Biochimica et Biophysica Acta (BBA) …, 1981 - Elsevier
… Amino acid analysis of the resolved components was consistent with the structure Arg-Pro-Pro-Gly-Phe and Ser-Pro-Phe establishing a point of cleavage at the Phe s-Ser 6 bond. The …
Number of citations: 68 www.sciencedirect.com

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